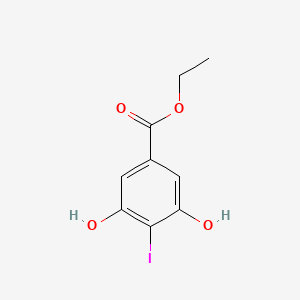

Ethyl 3,5-dihydroxy-4-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3,5-dihydroxy-4-iodobenzoate is a chemical compound with the molecular formula C9H9IO4 . It has an average mass of 308.070 Da and a monoisotopic mass of 307.954529 Da .

Synthesis Analysis

The synthesis of related compounds such as ethyl 3,4-dihydroxybenzoate involves processes like oxidation and esterification, starting from 4-methylcatechol. Optimal conditions for such syntheses have been investigated, focusing on catalyst dosage, reaction time, and temperature, achieving yields up to 90.5%. Although not directly on Ethyl 3,5-dihydroxy-4-iodobenzoate, these methods can be relevant for its synthesis by indicating the techniques and conditions that might be adapted for its production.Molecular Structure Analysis

The molecular structure of compounds like ethyl 3,5-dihydroxy-4-iodobenzoate can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, studies on similar compounds have confirmed structures through detailed NMR analysis and single-crystal X-ray diffraction.Chemical Reactions Analysis

Chemical properties of ethyl 3,5-dihydroxy-4-iodobenzoate and related compounds involve reactions such as iodocyclization, which can lead to the formation of various structurally complex molecules. The reactivity towards different reagents and the potential for forming diverse derivatives through reactions like iodocyclization demonstrates the compound’s versatility in organic synthesis.Physical And Chemical Properties Analysis

The physical properties of ethyl 3,5-dihydroxy-4-iodobenzoate, such as molar enthalpies of formation, have been studied through experimental and theoretical approaches. These studies help in understanding the stability, reactivity, and energy profiles of such compounds, providing insights into their potential applications and handling requirements.科学的研究の応用

Synthesis and Chemical Analysis

Ethyl 3-iodobenzoate, a related compound, is prepared through the reaction of 3-iodobenzoic acid with anhydrous ethanol in sulfuric acid. This compound is then used to synthesize various oxadiazolines, highlighting its role as a versatile synthetic intermediate in organic chemistry H. Jun, 2011.

Biochemical Applications

Ethyl-3,4-dihydroxybenzoate (EDHB), a compound structurally similar to ethyl 3,5-dihydroxy-4-iodobenzoate, is used as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases. These enzymes are crucial for collagen maturation and oxygen sensing, demonstrating the biochemical significance of this class of compounds Jian Wang et al., 2002.

Environmental Impact and Toxicology

The environmental behavior of compounds similar to ethyl 3,5-dihydroxy-4-iodobenzoate, such as ethyl-4-aminobenzoate (Et-PABA), has been studied in detail. Despite its widespread use, Et-PABA is rarely detected in environmental waters, which has led to investigations into its photocatalytic degradation and transformation products. This research sheds light on the environmental fate and potential toxicity of similar compounds A. J. Li et al., 2017.

Chemical Catalysis and Oxidation Processes

Derivatives of ethyl 3,5-dihydroxy-4-iodobenzoate have been explored for their catalytic properties, particularly in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. These studies highlight the potential of such compounds in facilitating environmentally friendly chemical transformations M. Uyanik et al., 2009.

Safety and Hazards

Ethyl 3,5-dihydroxy-4-iodobenzoate should be handled with care. It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

ethyl 3,5-dihydroxy-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXUZOXYNCUBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-dihydroxy-4-iodobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

amine](/img/structure/B2725027.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)

![N-[(1S)-1-(5-Chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2725034.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2725038.png)

![6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one](/img/structure/B2725040.png)